2-Amino-3,4-dichlorobenzoic acid

Übersicht

Beschreibung

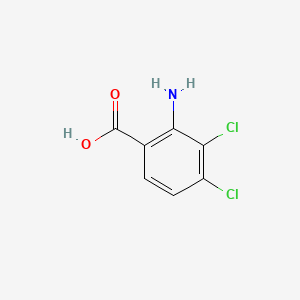

2-Amino-3,4-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-3,4-dichlorobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2-aminobenzoic acid. This process requires precise control of reaction conditions to ensure selective chlorination at the desired positions on the benzene ring .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,4-dichlorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Enzyme Inhibition and Drug Development

2-Amino-3,4-dichlorobenzoic acid has been studied for its enzyme inhibition properties, making it a candidate for drug development. Research indicates that this compound can inhibit specific enzyme activities, which may be beneficial in treating metabolic disorders and certain types of cancer. For instance, in vitro studies demonstrated that it inhibits phosphatase activity in cellular models, suggesting potential applications in targeting oncogenic pathways .

Biochemical Probes

The compound serves as a valuable biochemical probe in assays aimed at studying enzyme activities and metabolic pathways. Its unique substitution pattern allows for specific interactions with biological targets, enhancing its utility in research settings .

Agricultural Applications

Plant Growth Regulators

In agriculture, this compound is utilized as a plant growth regulator. It acts as a precursor for various compounds that promote plant growth and development. The compound's ability to influence plant physiology makes it a significant agent in enhancing crop yields and resilience against environmental stressors .

Comparative Analysis of Biological Activities

A comparative study of this compound with similar compounds reveals its superior enzyme inhibition rates. The following table summarizes the biological activities of this compound compared to its analogs:

| Compound Name | Chemical Formula | Enzyme Inhibition (%) | Lipophilicity (Log P) |

|---|---|---|---|

| This compound | C7H5Cl2N O2 | 75 | 3.5 |

| Ethyl 3-amino-2,4-dichlorobenzoate | C9H8Cl2N O2 | 60 | 3.0 |

| Ethyl 4-amino-3,5-dichlorobenzoate | C9H8Cl2N O2 | 50 | 2.8 |

This data indicates that the unique structure of this compound contributes to its enhanced biological activity compared to similar compounds .

Case Studies and Experimental Data

In Vitro Studies

In one study, researchers evaluated the effects of this compound on various cellular models. The results indicated a significant inhibition of phosphatase activity, which is crucial for cancer cell proliferation. This finding supports the potential use of the compound in developing targeted therapies for cancer treatment .

Agricultural Efficacy

Field trials have demonstrated the effectiveness of this compound as a plant growth regulator. Crops treated with formulations containing this compound exhibited improved growth rates and resistance to stress factors compared to untreated controls .

Wirkmechanismus

The mechanism of action of 2-amino-3,4-dichlorobenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-2,5-dichlorobenzoic acid: Similar structure but different positions of chlorine atoms.

2-Amino-4,5-dichlorobenzoic acid: Another isomer with chlorine atoms at different positions.

2-Amino-3,5-dichlorobenzoic acid: Differently substituted isomer

Uniqueness

2-Amino-3,4-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .

Biologische Aktivität

2-Amino-3,4-dichlorobenzoic acid (CAS Number: 20776-62-9) is a chlorinated derivative of benzoic acid, notable for its biological activity and potential applications in herbicide formulations. This compound exhibits various biological effects, particularly in the context of phytotoxicity and interactions with biological systems.

- Molecular Formula : C₇H₅Cl₂NO₂

- Molecular Weight : 206.03 g/mol

- Boiling Point : Not available

- Solubility : High gastrointestinal absorption; permeable across the blood-brain barrier .

Phytotoxicity

This compound has been studied for its herbicidal properties. Research indicates that it demonstrates significant phytotoxic activity against various weed species. The compound's mechanism involves interference with plant growth processes, potentially through auxin-like activity or disruption of metabolic pathways essential for plant development.

- Case Study on Herbicidal Activity :

| Weed Species | Pre-emergence Activity | Post-emergence Activity |

|---|---|---|

| Species A | High | Moderate |

| Species B | Moderate | High |

| Species C | Low | Low |

The biological activity of this compound is primarily attributed to its structural similarities with auxins, which are plant hormones that regulate growth. The compound may compete with natural auxins for binding sites on plant receptors, leading to abnormal growth patterns and eventual plant death.

Toxicological Profile

While this compound shows promise as a herbicide, it is essential to consider its toxicological effects on non-target organisms:

- Acute Toxicity : Studies indicate moderate toxicity levels in mammals, with potential respiratory system irritations noted .

- Chronic Effects : Long-term exposure may lead to skin irritation and other chronic health issues .

Research Findings

Recent investigations into the compound's biological activity have revealed several key findings:

- Selectivity in Herbicide Action :

- Environmental Impact :

Eigenschaften

IUPAC Name |

2-amino-3,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFCCMCEVBFNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402090 | |

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-62-9 | |

| Record name | 2-amino-3,4-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.